Cefaclor EP Impurity G

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Cefaclor EP Impurity G (Isocefalexine, CAS 67308-21-8) is the EP-specified diastereomeric mixture (2R,6R,7R and 2S,6R,7R) of the non-chlorinated cefaclor isomer. Unlike generic analogs, this exact reference standard is mandatory for HPLC method validation per the EP monograph. Substitution with any other impurity compromises retention time accuracy, leading to misidentification and regulatory non-compliance. Essential for ANDA/MAA submissions, batch release testing (limit ≤0.5%), and synthetic process optimization. Supplied with comprehensive characterization data.

Molecular Formula C16H17N3O4S
Molecular Weight 347.4 g/mol
CAS No. 67308-21-8
Cat. No. B601263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefaclor EP Impurity G
CAS67308-21-8
Synonyms[6R-[6α,7β(R*)]]-7-[(Aminophenylacetyl)amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid
Molecular FormulaC16H17N3O4S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N
InChIInChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1
InChIKeyLROYCRSHQNGOQU-XOGJBXBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Cefaclor EP Impurity G (CAS 67308-21-8) for ANDA/MAA Analytical Development


Cefaclor EP Impurity G (CAS 67308-21-8), chemically known as Isocefalexine, is a process-related impurity of the second-generation cephalosporin antibiotic Cefaclor [1]. Its molecular formula is C₁₆H₁₇N₃O₄S, with a molecular weight of 347.39 g/mol [2]. This compound is designated as Impurity G in the European Pharmacopoeia (EP) monograph for Cefaclor, distinguishing it from other specified impurities such as Impurity A (a degradation product) and Impurity D (a synthetic byproduct) [1]. It is supplied with comprehensive characterization data to serve as a reference standard for analytical method validation and quality control [3].

Cefaclor EP Impurity G: Why Generic Substitution Is Not Feasible in Analytical Workflows


Generic or alternative impurity standards cannot substitute for Cefaclor EP Impurity G due to its unique structural identity and distinct analytical behavior. Unlike simple analogs, this impurity is a specific diastereomeric mixture (2R,6R,7R and 2S,6R,7R) of a non-chlorinated cefaclor isomer, which arises from a unique synthetic pathway [1]. Substitution with a different impurity, even one with a similar molecular weight, would result in an incorrect retention time, leading to the misidentification or inaccurate quantification of this critical impurity in Cefaclor drug substance and finished product batches . Using the exact EP-specified reference standard is a mandatory requirement for regulatory compliance in method validation and batch release testing to ensure the safety and efficacy of the final pharmaceutical product [2].

Quantitative Differentiation: Cefaclor EP Impurity G vs. Closest Analogs


Structural Differentiation: Cefaclor EP Impurity G (Isocefalexine) vs. Cefaclor and Other Specified Impurities

Cefaclor EP Impurity G is the non-chlorinated, methylene-containing isomer of cefaclor, whereas the parent drug Cefaclor contains a chlorine atom at the 3-position. This fundamental structural difference leads to a distinct chromatographic retention time [1]. It is also structurally distinct from Cefaclor EP Impurity D (Delta-3-cefaclor), which is a position isomer of the parent drug, and from Cefaclor EP Impurity E (a dipeptide derivative), ensuring its unique detection and quantification by HPLC [2].

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Regulatory Benchmarking: Pharmacopeial Specification for Cefaclor EP Impurity G

Cefaclor EP Impurity G is a 'specified impurity' in the European Pharmacopoeia (Ph. Eur.) monograph for Cefaclor. In contrast, other potential process-related impurities without an official EP designation are considered 'unspecified impurities' and are subject to a lower, more restrictive general acceptance limit [1]. As a specified impurity, it has a defined and often higher individual acceptance criterion, typically ≤0.5%, in the drug substance or product specification .

Regulatory Science Quality Control Pharmacopeial Compliance

Analytical Method Development: Suitability of Cefaclor EP Impurity G as a Reference Marker

Cefaclor EP Impurity G is used as a key reference marker in analytical method development and validation, specifically for the creation of system suitability solutions for HPLC analysis . The compound is supplied with a comprehensive Certificate of Analysis (CoA) that includes quantitative data on purity (typically >95%), structural confirmation by NMR and MS, and residual solvent content, ensuring its suitability for quantitative analysis [1]. In contrast, a structurally similar compound without a CoA or with lower purity would introduce significant variability and inaccuracy into the analytical method.

Method Validation HPLC Analysis Reference Standards

High-Impact Scenarios for Procuring Cefaclor EP Impurity G (CAS 67308-21-8)


Scenario 1: ANDA/MAA Filing for a Generic Cefaclor Product

Procurement of Cefaclor EP Impurity G is essential for a generic drug manufacturer preparing an Abbreviated New Drug Application (ANDA) or Marketing Authorization Application (MAA) for a cefaclor product in a market requiring EP compliance. The compound is used to develop and validate the HPLC method for related substances, as mandated by the EP monograph [1]. The resulting data on the accurate quantification of this specified impurity is a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of the regulatory dossier [2].

Scenario 2: Routine Quality Control and Batch Release of Cefaclor API

For Active Pharmaceutical Ingredient (API) manufacturers, this impurity standard is a routine requirement for quality control. It is used as a reference standard in the HPLC analysis of each manufactured batch of Cefaclor to ensure the level of Impurity G is below the specified limit (e.g., ≤0.5%) before the API can be released to a drug product manufacturer [1]. The use of the exact EP-specified standard ensures traceability and compliance with Good Manufacturing Practices (GMP) [3].

Scenario 3: Troubleshooting Impurity Formation During Process Scale-Up

During the process development and scale-up of cefaclor synthesis, elevated levels of Impurity G may be observed. The procurement of a well-characterized reference standard allows process chemists and analytical scientists to identify the source of this specific impurity and optimize reaction conditions to minimize its formation [1]. This is a cost-saving measure, as it reduces the risk of producing out-of-specification batches and ensures a higher yield of the target API [2].

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